Home > Products > Screening Compounds P130071 > fluorophenyl)methyl]amine
fluorophenyl)methyl]amine - 893585-39-2

fluorophenyl)methyl]amine

Catalog Number: EVT-6471378
CAS Number: 893585-39-2
Molecular Formula: C21H20FNO
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of [fluorophenyl)methyl]amine can be achieved through several methods:

  1. Reductive Amination: This method involves the reaction of 4-fluorophenylacetaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon. This process typically yields high purity and is favored for its efficiency in producing amines from carbonyl compounds.
  2. Nucleophilic Substitution: Another approach is the nucleophilic substitution of 2-(4-fluorophenyl)ethyl bromide with ethylamine. This reaction is performed in a polar aprotic solvent such as dimethylformamide at elevated temperatures, allowing for effective substitution.
  3. Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield, ensuring precise control over parameters to maintain consistent product quality.
Molecular Structure Analysis

Structure and Data
The molecular formula for [fluorophenyl)methyl]amine is C8H10FN. Its structure consists of a phenyl ring with a fluorine atom at the para position and an ethylamine group attached to it. The compound exhibits the following key structural features:

  • Molecular Weight: 139.173 g/mol
  • IUPAC Name: 2-(4-fluorophenyl)ethanamine
  • SMILES Notation: C1=CC(=CC=C1CCN)F

This structure contributes to its reactivity and interaction with biological systems .

Chemical Reactions Analysis

Reactions and Technical Details
[Fluorophenyl)methyl]amine can undergo various chemical reactions:

  1. Oxidation Reactions: The compound can be oxidized to form imines or nitriles using agents like potassium permanganate or chromium trioxide. This transformation can be useful in synthesizing more complex organic molecules.
  2. Reduction Reactions: It can also be reduced to secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction expands its utility in organic synthesis.
  3. Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions.
Mechanism of Action

Process and Data
The mechanism of action for [fluorophenyl)methyl]amine primarily involves its interaction with biological targets such as receptors and enzymes. The presence of the fluorine atom can enhance lipophilicity, influencing how the compound interacts within biological systems. Studies suggest that it may modulate neurotransmitter pathways, making it a candidate for developing therapeutics aimed at neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties:

  • Color: Yellow
  • Density: 1.061 g/mL
  • Boiling Point: Approximately 50°C to 52°C
  • Flash Point: 79°C (174°F)

Chemical Properties:

  • Solubility: Slightly soluble in water
  • Stability: Stable under recommended storage conditions but incompatible with strong oxidizing agents and acids .

These properties are crucial for understanding how the compound behaves in various environments, influencing both its synthesis and application.

Applications

Scientific Uses

The applications of [fluorophenyl)methyl]amine are diverse:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological pathways due to its structural similarity to neurotransmitters.
  • Biological Research: The compound is studied for potential interactions with biological targets, which could lead to new drug development.
  • Industrial Applications: Utilized in producing specialty chemicals and advanced materials due to its unique properties, making it valuable in manufacturing processes .
Introduction to [(Fluorophenyl)methyl]amine Pharmacophores

Role in Neuropsychopharmacology and Addiction Therapeutics

The therapeutic significance of [(fluorophenyl)methyl]amine derivatives stems from their multi-receptor engagement profiles, enabling simultaneous modulation of dopaminergic, serotonergic, and histaminergic pathways implicated in neuropsychiatric diseases. Research demonstrates that compounds bearing this pharmacophore exhibit balanced affinity for dopamine D₂ receptors (D₂R), serotonin 5-HT₁ₐ receptors (5-HT₁ₐR), and serotonin 5-HT₇ receptors (5-HT₇R) – a triad of targets clinically relevant for managing schizophrenia's multifaceted symptomatology. Specifically, D₂R antagonism addresses positive symptoms (hallucinations, delusions), 5-HT₁ₐR activation ameliorates negative symptoms (anhedonia, social withdrawal), and 5-HT₇R antagonism improves cognitive dysfunction [1] [5].

In addiction therapeutics, derivatives like JJC8-016 (N-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-3-phenylpropan-1-amine) demonstrate atypical dopamine transporter (DAT) inhibition. Unlike cocaine's reinforcing properties, JJC8-016 binds DAT (Kᵢ = 116 nM) and serotonin transporter (SERT; Kᵢ = 360 nM) with high affinity yet produces no intrinsic locomotor stimulation or reward-enhancing effects in rodent models. Crucially, it dose-dependently inhibits cocaine self-administration, blocks cocaine-induced reinstatement of drug-seeking behavior, and attenuates cocaine-enhanced locomotion without altering basal extracellular dopamine in the nucleus accumbens. This dissociation between DAT occupancy and abuse liability represents a paradigm shift in developing anti-addiction pharmacotherapies [8].

Table 1: Neuropsychiatric Receptor Targets of [(Fluorophenyl)methyl]amine Derivatives

CompoundD₂R Kᵢ (nM)5-HT₁ₐR Kᵢ (nM)5-HT₇R Kᵢ (nM)DAT Kᵢ (nM)Primary Therapeutic Indication
Compound 1122.0376.0>10,000-Antipsychotic development
Compound 15Not reportedNot reportedNot reported-Antipsychotic development
JJC8-016231*>10,000*>10,000*116Cocaine use disorder
Lurasidone1.686.750.495-Schizophrenia (reference drug)

*Data from broad screening at 10µM concentration [8]

Historical Development as Atypical Dopamine Transporter (DAT) Modulators

The evolution of [(fluorophenyl)methyl]amine-based DAT inhibitors originated from structural modifications of modafinil (2-[(diphenylmethyl)sulfinyl]acetamide), an FDA-approved narcolepsy medication with weak DAT affinity (Kᵢ = 3,000-8,160 nM). Early SAR studies identified that replacing modafinil’s sulfinylacetamide moiety with aminopropylthioether chains significantly enhanced DAT binding. This discovery spurred systematic optimization through three generations:

  • First-generation analogs: Featured unsubstituted diphenylmethyl groups attached to thioether-linked amines (e.g., JJC8-088). Though exhibiting high DAT affinity (Kᵢ = 2.60 nM), these compounds suffered from rapid microsomal metabolism (<4% remaining after 60 minutes in mouse liver microsomes) due to N-dealkylation vulnerability [3].
  • Second-generation analogs: Incorporated piperazine methylation (e.g., RDS03-94) to sterically hinder metabolic degradation. This modification improved DAT affinity (Kᵢ = 23.1 nM) but offered only modest gains in metabolic stability (t₁/₂ ≈ 20 minutes) [3].
  • Third-generation analogs: Employed bioisosteric replacement of piperazine with piperidine or homopiperidine rings (e.g., JJC10-73, JJC8-016). This strategy yielded substantial improvements in metabolic half-life (t₁/₂ ≈ 38-60 minutes) while maintaining nanomolar DAT affinity. Crucially, JJC8-016 retained the atypical pharmacological profile – inhibiting cocaine’s effects without intrinsic reinforcing properties – making it a superior candidate for addiction treatment [3] [8].

Table 2: Developmental Progression of [(Fluorophenyl)methyl]amine DAT Inhibitors

GenerationStructural FeatureRepresentative CompoundDAT Kᵢ (nM)Metabolic Stability (t₁/₂, min)Key Advancement
PrototypeSulfinylacetamideModafinil3,000-8,160High (not reported)Wakefulness promotion
1stUnsubstituted aminopropylthioetherJJC8-0882.60<5 (4% remaining at 60 min)High DAT affinity
2nd2,6-DimethylpiperazineRDS03-9423.1~20Moderate metabolic stabilization
3rdPiperidine/homopiperidineJJC8-01611660 (rat/mouse microsomes)Combined metabolic stability & atypical profile

Comparative Analysis with Established Neuroactive Agents

[(Fluorophenyl)methyl]amine derivatives exhibit distinct mechanisms compared to classical neuroactive agents, particularly regarding transporter conformational selectivity and receptor polypharmacology:

  • Versus Cocaine and Classical DAT Inhibitors: Cocaine stabilizes the outward-open conformation of DAT, inducing rapid dopamine efflux and reinforcing effects. In contrast, JJC8-016 preferentially binds the inward-facing conformation of DAT, as evidenced by its reduced sensitivity in DAT Y156F mutants – a residue critical for inward-state stabilization. This conformational selectivity permits DAT blockade without provoking substantial dopamine release or abuse-related behaviors [7] [8]. Molecular modeling confirms JJC8-016’s binding pose within the S1 substrate pocket of human DAT, forming hydrophobic contacts with Phe76, Phe326, and Val152 while its fluorophenyl groups engage in π-π stacking with Phe320 – interactions distinct from cocaine's binding mode [8].

  • Versus Modafinil and Analogues: Modafinil acts as a weak DAT inhibitor (Kᵢ >3µM) with negligible effects on dopamine dynamics at therapeutic concentrations. Its R-enantiomer (R-MOD) shows approximately threefold greater DAT affinity than S-MOD but remains significantly weaker than JJC8-016 (Kᵢ = 116 nM). Behaviorally, R-MOD (10-30 mg/kg) increases locomotor activity and enhances brain-stimulation reward in rats – effects absent with JJC8-016 at equivalent doses. This divergence highlights how structural optimization of the [(fluorophenyl)methyl]amine core yields superior target engagement and behavioral specificity [8].

  • Versus Second-Generation Antipsychotics: Compounds like lurasidone integrate [(fluorophenyl)methyl]amine-like motifs to achieve multi-receptor profiles. However, advanced derivatives (e.g., Compound 11) demonstrate improved selectivity by minimizing affinity for receptors linked to adverse effects. Specifically, Compound 11 shows negligible binding to 5-HT₂cR and histamine H₁ receptors (associated with weight gain and sedation, respectively), potentially offering superior tolerability profiles compared to existing antipsychotics while maintaining efficacy against positive, negative, and cognitive symptoms [1].

Table 3: Mechanistic Comparison with Reference Neuroactive Agents

PropertyJJC8-016CocaineModafinil (R-MOD)Lurasidone
Primary Molecular TargetDAT/SERTDAT > SERTWeak DAT inhibitionD₂/5-HT₇/5-HT₁ₐ
DAT Conformational SelectivityInward-facing state preferenceOutward-open state stabilizationNot fully characterizedNot applicable
Effect on Basal DA ReleaseMinimal changeMarked increaseMinimal changeIndirect modulation
Locomotor ActivationAbsent (up to 30 mg/kg)Dose-dependent increaseDose-dependent increaseNot primary effect
Reinstatement of Drug-SeekingInhibits cocaine-inducedTriggersWeakly inhibits (high doses)Not reported
Therapeutic ApplicationCocaine use disorderNone (illicit drug)Narcolepsy/sleep disordersSchizophrenia/bipolar depression

Properties

CAS Number

893585-39-2

Product Name

fluorophenyl)methyl]amine

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-phenylmethoxyphenyl)methanamine

Molecular Formula

C21H20FNO

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C21H20FNO/c22-20-10-6-17(7-11-20)14-23-15-18-8-12-21(13-9-18)24-16-19-4-2-1-3-5-19/h1-13,23H,14-16H2

InChI Key

GQSSEBHBVZCKCW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.